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Compound of Interest

Compound Name: 2,2-Dibromoacetamide

Cat. No.: B1617630

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoacetamide, identified by the CAS number 598-70-9, is a halogenated amide of
interest in various chemical and pharmaceutical research areas. Its structure, featuring two
bromine atoms on the alpha-carbon, imparts specific chemical reactivity and properties that are
crucial for its potential applications. This technical guide provides a comprehensive overview of
the structural elucidation of 2,2-Dibromoacetamide, including its physicochemical properties,
predicted spectroscopic data, a generalized synthesis protocol, and relevant safety information.
Due to the limited availability of experimentally derived spectroscopic data in the public domain,
this guide utilizes predicted values and data from analogous compounds to provide a robust
analytical framework.

Physicochemical and Structural Data

The fundamental properties of 2,2-Dibromoacetamide are summarized in the table below.
This information is critical for its handling, characterization, and application in a laboratory
setting.
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Property Value Source
CAS Number 598-70-9 [Internal]
Molecular Formula C2H3Br2NO [Internal]
Molecular Weight 216.86 g/mol [Internal]
Melting Point 154-156 °C [Internal]
Canonical SMILES C(C(=O)N)(Br)Br [Internal]
Physical Appearance Solid [Internal]

N Slightly soluble in DMSO and
Solubility Methanol [Internal]
ethano

Structural Representation

The molecular structure of 2,2-Dibromoacetamide is characterized by a central acetamide
core with two bromine atoms attached to the alpha-carbon.
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Figure 1: Chemical structure of 2,2-Dibromoacetamide.

Predicted Spectroscopic Data for Structural
Elucidation

The following tables summarize the predicted spectroscopic data for 2,2-Dibromoacetamide,
which are essential for its identification and characterization. These predictions are based on

the analysis of its chemical structure and comparison with analogous compounds.

Predicted *H NMR Data (Solvent: CDCIs3)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1617630?utm_src=pdf-body-img
https://www.benchchem.com/product/b1617630?utm_src=pdf-body
https://www.benchchem.com/product/b1617630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.0-6.5 Singlet 1H -CHBr2
~5.5-7.0 (broad) Singlet 2H -NH:2

Note: The chemical shift of the methine proton (-CHBr2) is expected to be significantly
downfield due to the strong deshielding effect of the two bromine atoms and the adjacent
carbonyl group. The amide protons (-NH2) typically appear as a broad signal and their chemical
shift can be highly variable depending on concentration and solvent.

Predicted **C NMR Data (Solvent: CDCIz)

Chemical Shift (6, ppm) Assignment
~165-170 C=0
~40-45 -CHBr2

Note: The carbonyl carbon (C=0) is expected in the typical range for amides. The alpha-carbon
(-CHBr2) is shifted upfield compared to a typical methine carbon due to the heavy atom effect
of the two bromine atoms.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretch

~ 1680 Strong C=0 stretch (Amide I)
~ 1600 Medium N-H bend (Amide I1)
~ 700 - 600 Strong C-Br stretch

Note: The IR spectrum is expected to show characteristic peaks for the amide functional group
(N-H and C=0 stretches) and a strong absorption in the lower frequency region corresponding
to the carbon-bromine bonds.
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Predicted Mass Spectrometry (MS) Data

m/z Interpretation

[M]*e Molecular ion peak with characteristic

215, 217, 219 isotopic pattern for two bromine atoms (approx.
1:2:1 ratio)

136, 138 [M - Br]* Fragment

79, 81 [Br]* Fragment

44 [CONHz]* Fragment

Note: The mass spectrum will be characterized by the distinctive isotopic pattern of bromine
("°Br and 8Br are in approximately a 1:1 ratio), leading to a triplet for fragments containing two
bromine atoms and a doublet for fragments containing one bromine atom.

Experimental Protocols
General Synthesis of 2,2-Dibromoacetamide

A plausible synthetic route to 2,2-Dibromoacetamide involves the amidation of a
corresponding ester, such as ethyl 2,2-dibromoacetate. The following is a generalized protocol.

Materials:

o Ethyl 2,2-dibromoacetate

o Ammonium hydroxide (concentrated aqueous solution)

o Ethanol (optional, as a co-solvent)

» Diethyl ether or other suitable organic solvent for extraction
e Anhydrous magnesium sulfate or sodium sulfate

e Round-bottom flask

e Magnetic stirrer
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e Separatory funnel

e Rotary evaporator

Procedure:

 In a round-bottom flask, dissolve ethyl 2,2-dibromoacetate in a suitable solvent like ethanol.
e Cool the solution in an ice bath.

e Slowly add a stoichiometric excess of concentrated ammonium hydroxide solution with
continuous stirring.

» Allow the reaction mixture to stir at room temperature for several hours to overnight. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o After the reaction is complete, remove the solvent under reduced pressure using a rotary
evaporator.

o Extract the crude product with a suitable organic solvent (e.g., diethyl ether).
e Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
e Remove the solvent to obtain the crude 2,2-Dibromoacetamide.

e The crude product can be purified by recrystallization from an appropriate solvent system.
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Figure 2: Generalized workflow for the synthesis and characterization of 2,2-
Dibromoacetamide.

Characterization Workflow
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Figure 3: Logical workflow for the structural characterization of 2,2-Dibromoacetamide.

Safety Information

2,2-Dibromoacetamide should be handled with appropriate safety precautions in a laboratory
setting.
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Hazard Statement Precautionary Statement

Harmful if swallowed. Wash hands thoroughly after handling.

o Wear protective gloves/protective clothing/eye
Causes skin irritation. ) )
protection/face protection.

IF IN EYES: Rinse cautiously with water for
Causes serious eye irritation. several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

) S Avoid breathing
May cause respiratory irritation. _
dust/fume/gas/mist/vapors/spray.

Note: This is not an exhaustive list of hazards. Users should consult the full Safety Data Sheet
(SDS) before handling this compound.

Conclusion

This technical guide provides a detailed overview of the structural elucidation of 2,2-
Dibromoacetamide (CAS 598-70-9). While experimentally determined spectroscopic data is
not readily available, the predicted data presented here, based on sound chemical principles
and analogous compounds, offers a solid foundation for its identification and characterization.
The generalized synthesis protocol and safety information further support its use in research
and development. It is recommended that researchers undertaking work with this compound
perform their own comprehensive analyses to confirm its structure and purity.

 To cite this document: BenchChem. [Structural Elucidation of 2,2-Dibromoacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617630#2-2-dibromoacetamide-cas-number-598-
70-9-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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